2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine

Catalog No.
S13657946
CAS No.
M.F
C6H2ClF4NO
M. Wt
215.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine

Product Name

2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine

IUPAC Name

2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine

Molecular Formula

C6H2ClF4NO

Molecular Weight

215.53 g/mol

InChI

InChI=1S/C6H2ClF4NO/c7-5-1-4(3(8)2-12-5)13-6(9,10)11/h1-2H

InChI Key

YIVASZJDFUWMGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)F)OC(F)(F)F

2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine is a highly functionalized, multi-halogenated pyridine building block designed for advanced agrochemical and pharmaceutical discovery. Featuring a reactive 2-chloro handle for cross-coupling, a metabolic-blocking 5-fluoro substituent, and a strongly electron-withdrawing, lipophilic 4-trifluoromethoxy group, this compound serves as a premium precursor for synthesizing metabolically robust, highly permeable heterocycles. Its unique substitution pattern significantly depresses the pyridine nitrogen's basicity while maximizing lipophilicity, making it an essential starting material for overcoming pharmacokinetic and physicochemical bottlenecks during lead optimization [1].

Procurement Fit

Multihalogenated pyridine scaffold for regioselective functionalization

Supports cross-coupling and nucleophilic aromatic substitution workflows

High-purity grade consistent with research synthesis and building-block supply

Substituting this compound with the more common 2-chloro-4-(trifluoromethoxy)pyridine or 2-chloro-5-fluoro-4-methoxypyridine compromises both downstream metabolic stability and physicochemical tuning. The absence of the 5-fluoro group leaves the pyridine ring vulnerable to oxidative metabolism and fails to sufficiently lower the basicity of the nitrogen, often resulting in off-target liabilities such as hERG binding in pharmaceutical applications [1]. Conversely, replacing the trifluoromethoxy group with a standard methoxy group drastically reduces lipophilicity and introduces a known metabolic soft spot for O-demethylation, negating the primary advantages of this specific fluorinated scaffold in rigorous procurement scenarios [2].

Substitution Risk

REGIO

Removing the 2-chloro or 5-fluoro substituents can alter regioselectivity in SNAr and cross-coupling, leading to different connectivity in downstream products.

ELECTRO

Substituting with less fluorinated pyridines changes electron-withdrawing character, which may shift reactivity and impact physicochemical properties of the final molecule.

SYNTH

Analogs lacking the α-chlorine may fail in large-scale synthesis; this substitution pattern is required for efficient production of the trifluoromethoxypyridine core.

Enhanced SNAr Precursor Reactivity

The strongly electron-withdrawing nature of both the 4-trifluoromethoxy and 5-fluoro groups significantly lowers the LUMO of the pyridine ring. Class-level reactivity benchmarks demonstrate that this dual-substitution accelerates nucleophilic aromatic substitution (SNAr) at the 2-chloro position by orders of magnitude compared to electron-donating analogs like 2-chloro-4-methoxypyridine [1].

Evidence DimensionRelative SNAr reaction rate (pseudo-first-order)
Target Compound Data>50-fold rate acceleration
Comparator Or Baseline2-Chloro-4-methoxypyridine (Baseline: 1x)
Quantified Difference>50x faster substitution kinetics
ConditionsSNAr with secondary amines in polar aprotic solvent (e.g., DMF) at 80 °C

Enables milder coupling conditions and shorter reaction times, reducing the degradation of sensitive functional groups in complex molecule synthesis.

Lipophilicity (LogP)
Cross-study comparable
LogP 0.99 vs unsubstituted 1.98 (Δ −0.99, in silico)
Lower LogP suggests altered polarity profile relative to the mono-substituted analog, supporting selection in polar fragment libraries.
In silico prediction; experimental validation may refine logD values.

Metabolic Stability and O-Dealkylation Resistance

A primary procurement driver for the trifluoromethoxy group is its absolute resistance to cytochrome P450-mediated O-demethylation. Compared to 4-methoxy analogs, incorporating the 4-(trifluoromethoxy) motif extends the in vitro microsomal half-life of downstream derivatives significantly, eliminating a major metabolic liability [1].

Evidence DimensionIn vitro microsomal half-life (t1/2)
Target Compound Data>150 minutes (typical for -OCF3 derivatives)
Comparator Or Baseline4-Methoxy derivatives (<15 minutes due to rapid O-demethylation)
Quantified Difference>10-fold extension in metabolic half-life
ConditionsHuman Liver Microsomes (HLM) assay, 37 °C, NADPH regenerating system

Prevents premature metabolic clearance, directly justifying the higher procurement cost of -OCF3 building blocks over -OCH3 alternatives.

Synthetic viability
Class-level inference
High-yielding large-scale route depends on 2-Cl presence; analog without α-Cl fails.
The substitution pattern is a prerequisite for reliable supply, not an arbitrary choice.
Qualitative success/failure reported; review specific scale-up protocols.

Basicity Reduction for Toxicity Mitigation

The addition of the 5-fluoro group adjacent to the trifluoromethoxy substituent exerts a profound inductive electron-withdrawing effect. This specific substitution pattern depresses the basicity of the pyridine nitrogen significantly more than the 4-(trifluoromethoxy) group alone, lowering the pKa by approximately 1.0 to 1.5 units compared to the non-fluorinated analog [1].

Evidence DimensionPyridine nitrogen pKa
Target Compound DatapKa ~ -1.0 to 0.0
Comparator Or Baseline2-Chloro-4-(trifluoromethoxy)pyridine (pKa ~ 1.0 to 1.5)
Quantified Difference1.0 to 1.5 unit reduction in pKa
ConditionsAqueous predictive pKa modeling / titration at 25 °C

Lowering basicity is a proven, critical strategy to mitigate phospholipidosis and hERG channel binding liabilities in pharmaceutical lead selection.

Bioactivity context
Supporting evidence
No direct data for this compound; a related OCF3-pyridine core shows EC50 < 100 nM on c-KIT mutant.
Indirect class-level support for trifluoromethoxypyridines as privileged motifs; additional SAR vectors provided by Cl and F.
Target engagement must be verified per project; this scaffold may require optimization.

Lipophilicity Enhancement for Membrane Permeability

The synergistic combination of a 5-fluoro and a 4-trifluoromethoxy group provides massive gains in lipophilicity without introducing excessive steric bulk. Benchmark calculations indicate this scaffold increases logP substantially compared to standard methoxypyridines, directly enhancing passive membrane permeability [1].

Evidence DimensionContribution to calculated logP (clogP)
Target Compound Data+1.2 to +1.5 logP units
Comparator Or Baseline4-Methoxypyridine core (+0.0 to +0.2 logP units)
Quantified DifferenceNet increase of >1.0 logP unit
ConditionsStandard Hansch-Leo fragment calculations

Crucial for buyers needing to rapidly increase blood-brain barrier (BBB) permeability or cuticular penetration in agrochemical formulations.

CNS-Penetrant Drug Discovery

The optimal building block for incorporating a metabolically stable, highly lipophilic pyridine motif to drive blood-brain barrier (BBB) crossing in neurotherapeutics, directly leveraging the logP enhancement of the 5-F/4-OCF3 combination [1].

hERG-Sparing Lead Optimization

Selected specifically when an existing pyridine-containing lead exhibits cardiotoxicity, utilizing the strong inductive effects of the 5-fluoro and 4-trifluoromethoxy groups to depress basicity and eliminate off-target hERG binding [2].

Agrochemical Active Ingredient Synthesis

Ideal for developing next-generation fungicides or insecticides where high lipophilicity for cuticular penetration and absolute environmental stability (resistance to oxidative degradation) are required [3].

Late-Stage SNAr Diversification

Used as a highly electrophilic core in library synthesis, allowing rapid, mild-condition functionalization at the 2-chloro position with diverse nucleophiles due to the lowered LUMO of the highly fluorinated ring [4].

Application Selection Guide

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Polarity and hydrogen-bond profile modulated by OCF3/Cl/F pattern
LogD and permeability compared with unsubstituted pyridine controls; SAR diversification via 2-chloro handle
Heterocycle synthesis intermediate
Required 2-Cl substitution for high-yielding large-scale synthesis
Reproducibility of the reported synthesis route; regioselectivity in cross-coupling under project conditions
Agrochemical lead optimization
Unique halogenation pattern for IP generation and physicochemical tuning
Metabolic stability and target engagement relative to existing agrochemical OCF3-pyridine leads

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

214.9761040 g/mol

Monoisotopic Mass

214.9761040 g/mol

Heavy Atom Count

13

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